



Application Notes and Protocols for Measuring Tip60 Inhibition by TH1834

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Compound of Interest		
Compound Name:	TH1834 dihydrochloride	
Cat. No.:	B10764146	Get Quote

Introduction

Tip60 (KAT5) is a crucial histone acetyltransferase (HAT) belonging to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, cell cycle progression, apoptosis, and notably, the DNA damage response (DDR).[1][2][3] Dysregulation of Tip60 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[4][5] TH1834 is a small molecule inhibitor designed to specifically target the active binding pocket of Tip60.[4][6][7] It has been demonstrated to be a specific inhibitor of Tip60, showing no significant activity against the related HAT, MOF.[4][6][7] By inhibiting Tip60, TH1834 can induce apoptosis and enhance DNA damage in cancer cells, highlighting its potential as an anti-cancer agent.[1][6][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure and characterize the inhibitory effects of TH1834 on Tip60 both in vitro and in cellular contexts.

Data Presentation: Efficacy of TH1834

The following table summarizes the effective concentrations and observed effects of TH1834 in various experimental setups, as documented in the literature.

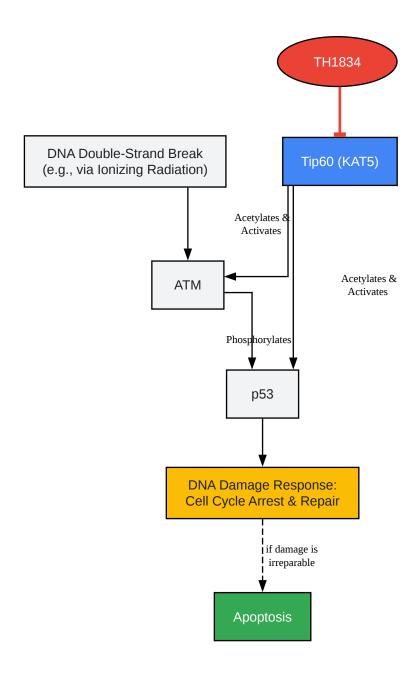


Cell Line	Concentrati on	Treatment Duration	Assay Type	Observed Effect	Reference
MCF7	0-500 μΜ	1 hour	Cell Viability	Significant reduction in cell viability	[8]
MCF7	0-500 μΜ	1 hour	Cytotoxicity Assay	Significant increase in cytotoxicity	[8]
MCF7	500 μΜ	1 hour	Caspase 3 Activation	Induction of Caspase 3 activation	[8]
H1975 / A549	80 μΜ	5 days	Cell Growth	Inhibition of cell growth	[9]
MCF7	500 μΜ	1 hour (pre- treatment)	Immunofluore scence	Significant increase in yH2AX foci following Ionizing Radiation (IR)	[10]
A431 Pt (cisplatin- resistant)	50 μΜ	Not specified	Apoptosis Assay	Promotes apoptotic cell death	[11]

Signaling Pathway and Mechanism of Action

TH1834 exerts its effects by inhibiting the acetyltransferase activity of Tip60, which is a critical component of the DNA Damage Response (DDR) pathway. Upon DNA damage, Tip60 is responsible for acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated) and p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[2][12] TH1834's inhibition of Tip60 disrupts this signaling cascade, leading to unrepaired DNA damage and pushing cancer cells towards apoptosis.[4][6]





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Caption: TH1834 inhibits Tip60, disrupting the DNA damage response pathway.

Experimental Protocols

Herein are detailed protocols to assess the inhibition of Tip60 by TH1834.



Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to directly measure the enzymatic activity of recombinant Tip60 on a histone substrate in the presence of TH1834. This assay can be adapted for radioactive or non-radioactive (colorimetric/fluorometric) detection.

Materials:

- Recombinant human Tip60 protein
- Histone H4 peptide (N-terminus) or core histones
- Acetyl-CoA (for non-radioactive) or [14C]-Acetyl-CoA (for radioactive)
- TH1834
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- For Radioactive Assay: P81 phosphocellulose paper, wash buffers (e.g., 50 mM sodium carbonate), scintillation fluid.
- For Non-Radioactive Assay: Developer reagents, appropriate microplate reader (colorimetric or fluorometric).

Procedure:

- Compound Preparation: Prepare a stock solution of TH1834 in DMSO. Create a serial dilution in HAT Assay Buffer to achieve a range of final assay concentrations. Include a DMSO-only control.
- Reaction Setup: In a 96-well plate, add the following in order:
 - HAT Assay Buffer
 - TH1834 dilution or DMSO control.
 - Recombinant Tip60 protein.



- Histone H4 substrate.
- Initiate Reaction: Start the reaction by adding Acetyl-CoA (either radiolabeled or unlabeled).
- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- · Detection (Radioactive Method):
 - Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
 - Wash the paper multiple times in wash buffer to remove unincorporated [14C]-Acetyl-CoA.
 - Dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Detection (Non-Radioactive Method):
 - Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution).
 - Add developer reagents that detect either the acetylated substrate or the byproduct (Coenzyme A).
 - Read the absorbance or fluorescence on a microplate reader.
- Data Analysis: Calculate the percentage of Tip60 inhibition for each TH1834 concentration relative to the DMSO control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone H4 Acetylation

This cellular assay measures the downstream effect of Tip60 inhibition by quantifying the acetylation level of its substrates, such as histone H4. A reduction in acetylated H4 indicates successful target engagement by TH1834 in a cellular environment.[9]

Materials:

Cell line of interest (e.g., MCF7, A549)



- Cell culture medium and supplements
- TH1834
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (15% acrylamide is recommended for histones)[13]
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-Histone H4, anti-total Histone H4 (or other loading control like β-actin).
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations
 of TH1834 (and a DMSO control) for the desired time (e.g., 48 hours).[9]
- Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[13]
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation:

Methodological & Application

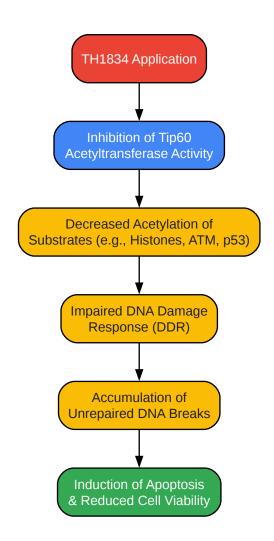




- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against acetylated-H4 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H4 or another loading control to ensure equal protein loading.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the acetylated-H4 signal to the total H4 or loading control signal.







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